4-Ethynyltetrahydro-2H-pyran
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Overview
Description
4-Ethynyltetrahydro-2H-pyran is a heterocyclic compound with the molecular formula C7H10O. It features a tetrahydropyran ring with an ethynyl group attached to the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is favored due to its efficiency in forming the tetrahydropyran ring system. The reaction conditions often include the use of catalysts such as transition metals or acids to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for 4-Ethynyltetrahydro-2H-pyran are not extensively documented, the general approach involves large-scale synthesis using the aforementioned electrocyclization techniques. The use of continuous flow reactors and optimized catalytic systems can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
4-Ethynyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethynyltetrahydro-2H-pyran involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 4-Ethynylpyridine
- 1-Allyltetrahydro-4(1H)-pyridinone
- Ethchlorvynol
Comparison: 4-Ethynyltetrahydro-2H-pyran is unique due to its tetrahydropyran ring system combined with an ethynyl group. This structure imparts distinct reactivity and potential biological activities compared to similar compounds. For instance, 4-Ethynylpyridine lacks the oxygen atom in the ring, which can significantly alter its chemical properties and applications .
Properties
IUPAC Name |
4-ethynyloxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYOVGRZKOKXMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720569 |
Source
|
Record name | 4-Ethynyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202245-65-5 |
Source
|
Record name | 4-Ethynyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynyloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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